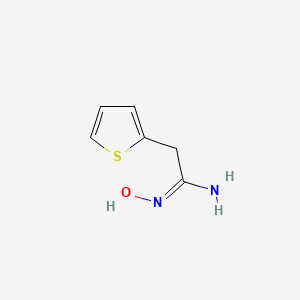

N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

N'-hydroxy-2-thiophen-2-ylethanimidamide |

InChI |

InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8) |

InChI Key |

LHSWRTYGIVUVHO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CSC(=C1)C/C(=N\O)/N |

Canonical SMILES |

C1=CSC(=C1)CC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 2 Thiophen 2 Yl Ethanimidamide

Established Synthetic Routes to N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide

The traditional synthesis of this compound relies on well-established chemical transformations, primarily involving the conversion of a nitrile precursor.

General Amidoxime (B1450833) Synthesis from Nitrile Precursors

The most common method for preparing amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This reaction is typically carried out by heating a mixture of the nitrile, hydroxylamine hydrochloride, and a base, such as sodium carbonate, in an alcoholic solvent. nih.gov High yields, in some cases up to 98%, have been reported for this method. nih.gov An alternative approach utilizes an aqueous solution of hydroxylamine, which often eliminates the need for a separate base and can lead to shorter reaction times, particularly for aliphatic nitriles. nih.gov The general mechanism involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

The synthesis of amidoximes from nitriles is a versatile and widely used method. tandfonline.com It is a convenient route for preparing various amidoxime compounds, including those with multiple amidoxime functionalities from precursors containing multiple nitrile groups. google.com

Thiophene-2-acetonitrile as a Key Starting Material in this compound Synthesis

The direct precursor for the synthesis of this compound is Thiophene-2-acetonitrile. sigmaaldrich.comtcichemicals.com This key starting material contains the necessary thiophene (B33073) ring and the nitrile group that will be converted to the amidoxime functionality.

Several methods exist for the preparation of Thiophene-2-acetonitrile. One common industrial method involves the reaction of thiophene with formaldehyde (B43269) and hydrochloric acid to produce 2-chloromethylthiophene, which is then reacted with sodium cyanide. google.com However, this method utilizes highly toxic sodium cyanide. google.com A more recent approach involves the palladium-catalyzed decarboxylation coupling of 2-bromothiophene (B119243) with a cyanoacetate (B8463686) in an organic solvent. google.com

Once Thiophene-2-acetonitrile is obtained, it can be converted to this compound using the general amidoxime synthesis methods described previously. This typically involves reacting Thiophene-2-acetonitrile with hydroxylamine in the presence of a suitable base and solvent.

Advanced Synthetic Approaches and Catalytic Methods

To improve upon traditional synthetic methods, researchers have explored advanced techniques such as microwave-assisted synthesis and sonochemistry. These methods can offer advantages in terms of reaction time, yield, and energy efficiency.

Microwave-Assisted Synthesis for Hydroxyimidamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly shorter reaction times and higher yields compared to conventional heating methods. jocpr.comfip.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules. fip.orgnih.gov

In the context of hydroxyimidamide derivatives, microwave-assisted synthesis can be employed to expedite the reaction between the nitrile precursor and hydroxylamine. fip.org The focused heating provided by microwaves can enhance the rate of nucleophilic attack and subsequent cyclization, leading to a more efficient synthesis. youtube.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to high | Often higher |

| Heating | Conduction/Convection | Direct dielectric heating |

Sonochemical Techniques in Related Scaffold Construction

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for enhancing synthetic efficiency. researchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. researchgate.net These extreme conditions can promote chemical reactions by increasing mass transfer and generating reactive species. nih.gov

Ultrasound has been effectively used in various organic syntheses, including the formation of heterocyclic scaffolds like thiophenes. psu.edujocpr.com For instance, the Gewald reaction, a multicomponent reaction to produce 2-aminothiophenes, can be significantly accelerated under ultrasonic irradiation. jocpr.com While direct sonochemical synthesis of this compound is not widely reported, the successful application of sonochemistry in the synthesis of related thiophene derivatives suggests its potential utility in this area. psu.edu Ranjbar-Karimi et al. have demonstrated the synthesis of amidoximes from nitriles and hydroxylamine using a solvent-free method under ultrasonic irradiation, achieving high yields in short reaction times. nih.gov

Derivatization Strategies for this compound Analogues

The core structure of this compound can be modified to create a library of analogues with potentially diverse properties. Derivatization can be achieved by introducing various substituents on the thiophene ring or by modifying the amidoxime functional group.

Strategies for derivatization often involve starting with a substituted thiophene precursor. For example, using a substituted 2-bromothiophene in the synthesis of the thiophene-2-acetonitrile intermediate would lead to a correspondingly substituted this compound. Functional groups such as halogens, alkyl chains, or aryl groups can be introduced onto the thiophene ring to explore structure-activity relationships.

Furthermore, the amidoxime group itself can be derivatized. For instance, the hydroxyl group can be acylated or alkylated to produce O-substituted derivatives. The amino group of the amidoxime can also undergo various reactions, such as acylation or Schiff base formation. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new compounds with unique characteristics.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiophene-2-acetonitrile |

| 2-chloromethylthiophene |

| 2-bromothiophene |

Modifications of the Thiophene Moiety

The thiophene ring serves as a versatile scaffold that allows for a wide range of modifications to modulate the physicochemical and pharmacological properties of the target compound. The reactivity of the thiophene ring is greater than that of benzene (B151609) towards electrophilic substitution, which facilitates the introduction of various substituents. The position of substitution on the thiophene ring is influenced by the directing effects of the existing side chain and any other substituents present.

Research into related thiophene-containing compounds has demonstrated several effective strategies for modifying the thiophene moiety. These modifications can influence the compound's interaction with biological targets and its metabolic stability.

Table 1: Examples of Reactions for Thiophene Moiety Modification on Analogous Scaffolds

| Starting Material (Analogous) | Reagents and Conditions | Modified Product (Analogous) | Yield (%) | Reference |

| N-(Thiophen-2-yl)nicotinamide | Oxalyl chloride, then substituted thiophen-2-amine, base | N-(Substituted-thiophen-2-yl)nicotinamide derivatives | 69-74 | nih.gov |

| Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate | N-(4-acetylphenyl)-2-chloroacetamide, NaOEt | Substituted Thiophene-2-carboxamide derivative | Not specified | nih.gov |

| 2-Aminothiophene-3-carbonitrile | Activated 2-(thiophen-2-yl)acetic acid | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 58 | N/A |

This table presents data for analogous compounds to illustrate common modification strategies for the thiophene ring.

Structural Variations at the Ethanimidamide Core

The ethanimidamide core, and specifically the N'-hydroxy group, is a critical pharmacophore that can be modified to fine-tune the compound's properties. Variations at this core can affect the molecule's acidity, hydrogen bonding capacity, and metabolic fate.

One common modification is the O-alkylation or O-arylation of the N'-hydroxy group to produce N'-alkoxy or N'-aryloxy ethanimidamides. These modifications can alter the compound's lipophilicity and its interaction with target proteins. Another potential variation is the substitution on the amide nitrogen, although this is less common for this specific scaffold.

Table 2: Potential Structural Variations at the Ethanimidamide Core

| Core Structure | Modification Type | Potential Reagents | Resulting Functional Group |

| -C(=NOH)NH2 | O-Alkylation | Alkyl halide, base | -C(=NO-Alkyl)NH2 |

| -C(=NOH)NH2 | O-Acylation | Acyl chloride, base | -C(=NO-Acyl)NH2 |

| -C(=NOH)NH2 | N-Alkylation | Alkyl halide, base (on amide N) | -C(=NOH)NH-Alkyl |

This table outlines potential modifications to the ethanimidamide core based on general chemical principles.

Introduction of Diverse Substituents for Structural Diversity

To explore the structure-activity relationship (SAR) and develop a library of compounds for biological screening, diverse substituents can be introduced at various positions of the this compound scaffold. This can be achieved by starting with appropriately substituted thiophene precursors or by post-synthetic modification of the parent compound.

For instance, synthesizing a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with different substituents on both the thiophene and nicotinamide rings has been shown to be a successful strategy for discovering compounds with potent fungicidal activity. nih.gov This approach highlights the importance of exploring a wide range of chemical space to identify lead compounds.

Table 3: Examples of Diverse Substituents Introduced in Analogous Thiophene-Containing Compounds

| Compound Series | R1 (on Thiophene) | R2 (on other ring) | Biological Activity of Analogs | Reference |

| N-(Thiophen-2-yl)nicotinamides | -CH3, -CN, -COOEt | -Cl, -Br, -CH3 | Fungicidal | nih.gov |

| Thiophene-2-carboxamides | -OH, -CH3, -NH2 | Arylazo group | Antioxidant, Antibacterial | nih.gov |

This table showcases the introduction of diverse substituents in related thiophene-containing scaffolds to achieve varied biological activities.

Structural Elucidation and Spectroscopic Characterization of N Hydroxy 2 Thiophen 2 Yl Ethanimidamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a fingerprint of the molecule's functional groups. For N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide, the FT-IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent parts.

The presence of the hydroxyl (-OH) and amine (-NH) groups in the N'-hydroxyethanimidamide moiety would give rise to stretching vibrations in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The N-H stretching vibration, in particular, is often observed as a distinct band. For instance, in a related amide compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the N-H stretching vibration appears at approximately 3262 cm⁻¹ nih.gov. The carbon-nitrogen double bond (C=N) of the ethanimidamide group is expected to show a stretching vibration in the range of 1640-1690 cm⁻¹. The thiophene (B33073) ring contributes to the spectrum with its characteristic C-H aromatic stretching vibrations, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. Furthermore, the C-S stretching vibrations of the thiophene ring are generally observed at lower frequencies.

An illustrative FT-IR data table for the expected vibrational frequencies of this compound is presented below, based on characteristic group frequencies and data from similar molecules.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 (broad) |

| N-H Stretch | Amine (-NH) | 3300-3500 |

| C-H Stretch (Aromatic) | Thiophene Ring | 3000-3100 |

| C=N Stretch | Ethanimidamide | 1640-1690 |

| C=C Stretch (Aromatic) | Thiophene Ring | 1400-1600 |

| C-S Stretch | Thiophene Ring | 690-840 |

Ultrafast Transient Infrared Spectroscopy for Proton Transfer Dynamics

Ultrafast transient infrared (IR) spectroscopy is a cutting-edge technique used to study the dynamics of chemical processes occurring on femtosecond to picosecond timescales, such as proton transfer. In molecules containing both a proton donor (like the -OH group in this compound) and a proton acceptor, excited-state intramolecular proton transfer (ESIPT) can occur.

This technique utilizes a pump pulse to electronically excite the molecule, followed by a probe IR pulse that monitors the subsequent changes in the vibrational spectrum as the molecule relaxes or undergoes a reaction. By varying the time delay between the pump and probe pulses, the kinetics of processes like proton transfer can be mapped out in real-time. Studies on other hydroxy-containing aromatic compounds have successfully employed this method to elucidate the ultrafast dynamics of proton transfer. For example, investigations into hydroxystilbene photoacids have revealed proton transfer rate constants on the order of 5 x 10¹¹ s⁻¹ nih.gov. The application of ultrafast transient IR spectroscopy to this compound could provide valuable insights into its photo-reactivity and the dynamics of proton transfer within the hydroxyimidamide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the thiophene ring, the methylene (B1212753) (-CH₂-) group, and the N-hydroxy and amino groups.

The protons of the thiophene ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on the substitution pattern and the electronic environment. The methylene protons adjacent to the thiophene ring would likely appear as a singlet or a multiplet in the upfield region, typically between δ 3.0 and 4.5 ppm. The protons attached to the nitrogen and oxygen atoms of the N'-hydroxyethanimidamide group are exchangeable and may appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

Below is a table of predicted ¹H NMR chemical shifts for this compound based on the analysis of similar structures.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H | 7.0 - 8.0 | m |

| -CH₂- | 3.5 - 4.5 | s |

| -NH₂ | Variable (broad) | s |

| -OH | Variable (broad) | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the thiophene ring are expected to resonate in the aromatic region, typically between δ 120 and 150 ppm. The carbon atom of the C=N bond in the ethanimidamide group would likely appear at a lower field, potentially in the range of δ 150-165 ppm. The methylene carbon (-CH₂-) adjacent to the thiophene ring would be observed at a higher field, likely in the range of δ 30-50 ppm.

A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Thiophene-C (quaternary) | 135 - 150 |

| Thiophene-C (CH) | 120 - 130 |

| C=N | 150 - 165 |

| -CH₂- | 30 - 50 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern upon ionization. For this compound (C₆H₈N₂OS), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Upon electron impact ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, likely fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond between the methylene group and the thiophene ring, leading to the formation of a stable thiophenemethyl cation.

Loss of small neutral molecules: Elimination of molecules such as H₂O, NH₃, or HCN from the molecular ion.

Ring fragmentation: Fragmentation of the thiophene ring itself.

| Ion | Proposed Structure/Fragment |

| [M]⁺ | Molecular Ion |

| [M - OH]⁺ | Loss of a hydroxyl radical |

| [M - NH₂]⁺ | Loss of an amino radical |

| [C₅H₅S]⁺ | Thiophenemethyl cation |

X-ray Crystallography for Solid-State Structure Determination.

No crystallographic data for this compound is available in the searched scientific literature. Therefore, an analysis of its solid-state structure cannot be provided.

Detailed information on bond lengths, bond angles, and torsional angles is not available as no crystal structure has been reported.

An investigation into the intermolecular interactions and hydrogen bonding networks is not possible without the crystallographic data.

Elemental Analysis for Compositional Verification.

Specific elemental analysis data for this compound, which would provide the experimental percentages of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur, were not found in the reviewed literature. Theoretical elemental composition can be calculated from its molecular formula, C₆H₈N₂OS, but experimental verification is not publicly available.

Chemical Reactivity and Transformation Pathways of N Hydroxy 2 Thiophen 2 Yl Ethanimidamide

Amidoxime (B1450833) Functional Group Reactivity

The amidoxime group, -C(NH2)=NOH, is the central locus of reactivity in N'-Hydroxy-2-(thiophen-2-yl)ethanimidamide, dictating its behavior in a wide array of chemical environments.

Tautomerism and Isomerization Processes in Hydroxyimidamides

Amidoximes, including this compound, can exist in different tautomeric and isomeric forms. The two primary tautomers are the amide oxime form and the imino hydroxylamine (B1172632) form. Theoretical studies on N-hydroxy amidines indicate that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. The energy difference between these two forms is typically in the range of 4-10 kcal/mol. However, the energy barrier for interconversion between these tautomers is substantial, ranging from 33-71 kcal/mol, making spontaneous conversion at room temperature unlikely. This tautomerism is a crucial factor in the compound's reactivity, as the less stable tautomer may be involved in certain reaction pathways.

In addition to tautomerism, geometric isomerism (E/Z isomerism) around the C=N bond is also possible. The relative stability of these isomers can influence the compound's physical properties and biological activity.

| Form | Structure | Relative Stability |

|---|---|---|

| Amide Oxime (Z-isomer) | Thiophene-CH2-C(=NOH)-NH2 | Generally the most stable form |

| Amide Oxime (E-isomer) | Thiophene-CH2-C(=NOH)-NH2 | Less stable than the Z-isomer |

| Imino Hydroxylamine | Thiophene-CH2-C(=NH)-NHOH | Less stable than the amide oxime form |

Acid-Base Properties and Salt Formation

The amidoxime functional group possesses both acidic and basic properties. The hydroxyl group (-OH) can act as a proton donor, exhibiting acidic character, while the amino group (-NH2) and the nitrogen of the oxime can act as proton acceptors, showing basic properties. The pKa value for the deprotonation of the hydroxyl group in simple amidoximes has been a subject of some debate in the scientific literature, but recent studies suggest it is in the range that allows for the formation of salts with strong bases.

Radical Reactions and Mechanistic Investigations

Amidoxime derivatives can serve as precursors to nitrogen-centered radicals, which are highly reactive intermediates in a variety of synthetic transformations.

Homolysis of N-O and C-N Bonds in Amidoximes

The relatively weak N-O bond in the amidoxime moiety is susceptible to homolytic cleavage under photolytic or thermolytic conditions. This bond scission generates an amidinyl radical and a hydroxyl radical. Studies on N-arylthiophene-2-carboxamidoximes, which are structurally related to the title compound, have shown that UV-Vis light can promote the homolysis of the N-O bond, leading to the formation of amidinyl radicals.

While less common, the C-N bond can also undergo homolysis, particularly in the tautomeric imino hydroxylamine form. This would lead to the formation of an iminyl radical and an amino radical. The preferred pathway (N-O vs. C-N cleavage) depends on the specific reaction conditions and the substitution pattern of the amidoxime.

Generation and Reactivity of Amidinyl Radicals

The generation of amidinyl radicals from this compound opens up a range of synthetic possibilities. These highly reactive species can participate in various reactions, including:

Hydrogen Abstraction: Amidinyl radicals can readily abstract a hydrogen atom from a suitable donor, leading to the formation of the corresponding amidine.

Intramolecular Cyclization: If an appropriate radical acceptor is present within the molecule, the amidinyl radical can undergo intramolecular cyclization to form heterocyclic compounds.

Intermolecular Addition: Amidinyl radicals can add to unsaturated systems, such as alkenes and alkynes, to form new carbon-nitrogen bonds.

The reactivity of the amidinyl radical derived from this compound would be influenced by the presence of the thiophene (B33073) ring, which can affect the radical's stability and electronic properties.

| Reaction Type | Description | Potential Products |

|---|---|---|

| N-O Bond Homolysis | Cleavage of the nitrogen-oxygen bond upon irradiation or heating. | Amidinyl radical and hydroxyl radical |

| C-N Bond Homolysis | Cleavage of the carbon-nitrogen bond, typically from the imino hydroxylamine tautomer. | Iminyl radical and amino radical |

| Hydrogen Abstraction by Amidinyl Radical | The generated amidinyl radical abstracts a hydrogen atom from the solvent or another molecule. | 2-(Thiophen-2-yl)ethanimidamide |

Nucleophilic and Electrophilic Reactions

The amidoxime functional group in this compound can exhibit both nucleophilic and electrophilic character, allowing it to react with a variety of reagents.

The oxygen and nitrogen atoms of the amidoxime group possess lone pairs of electrons, making them potential nucleophilic centers. The oxygen atom, in particular, can act as a nucleophile, especially in its deprotonated (oximate) form. This nucleophilicity allows the compound to participate in reactions such as:

Alkylation: Reaction with alkyl halides can lead to O-alkylation or N-alkylation, depending on the reaction conditions and the nature of the alkylating agent.

Acylation: Acylation with reagents like acyl chlorides or anhydrides can occur on the oxygen or nitrogen atoms, forming O-acyl or N-acyl derivatives.

Addition to Carbonyls: The nucleophilic character of the amidoxime can facilitate addition reactions to electrophilic carbonyl compounds.

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack. The amidoxime group, being an activating group, will direct incoming electrophiles to the ortho and para positions of the thiophene ring (positions 3 and 5). However, the methylene (B1212753) spacer between the thiophene ring and the amidoxime group will somewhat attenuate this directing effect. Typical electrophilic aromatic substitution reactions that the thiophene ring can undergo include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.

Furthermore, the amidoxime functional group itself can undergo cycloaddition reactions. For instance, the nitrone tautomer can act as a 1,3-dipole and react with dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.compharmaguideline.com The sulfur atom can stabilize the intermediate carbocation (sigma complex) formed during the reaction through resonance. brainly.in In 2-substituted thiophenes, such as this compound, electrophilic attack predominantly occurs at the C5 position (the carbon atom adjacent to the sulfur and furthest from the existing substituent) to avoid steric hindrance and achieve maximum stabilization of the intermediate. pharmaguideline.comchempedia.info

Common electrophilic substitution reactions that the thiophene ring of this compound is expected to undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C5 position. numberanalytics.com

Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would result in the corresponding 5-bromo or 5-chloro derivative. numberanalytics.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the C5 position. brainly.in

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, reaction with an acyl chloride (RCOCl) or acid anhydride (B1165640) would lead to the formation of a 5-acylthiophene derivative. numberanalytics.com

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N'-Hydroxy-2-(5-nitrothiophen-2-yl)ethanimidamide |

| Bromination | Br₂ | N'-Hydroxy-2-(5-bromothiophen-2-yl)ethanimidamide |

| Sulfonation | Fuming H₂SO₄ | 5-(2-(N'-Hydroxyethanimidamido)methyl)thiophene-2-sulfonic acid |

| Acylation (e.g., Acetylation) | CH₃COCl/AlCl₃ | N'-Hydroxy-2-(5-acetylthiophen-2-yl)ethanimidamide |

Nucleophilic Additions/Substitutions at the Imidamide Carbon

The N'-hydroxyethanimidamide functional group, also known as an amidoxime, possesses a carbon-nitrogen double bond (C=N). The carbon atom of this bond is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of imines and oximes. The presence of the electronegative N-hydroxy group can further enhance the electrophilicity of the imidamide carbon.

Nucleophilic attack at this carbon can proceed via an addition mechanism, potentially followed by elimination, leading to a substitution product.

Reaction with Amines: Primary or secondary amines could add to the C=N double bond. The stability of the resulting adduct would depend on the reaction conditions and the nature of the amine.

Hydrolysis: As discussed in section 4.4, water can act as a nucleophile, leading to the hydrolysis of the imidamide group.

Reaction with Organometallic Reagents: Strong nucleophiles, such as Grignard reagents or organolithium compounds, could potentially add to the imidamide carbon, although side reactions involving the acidic protons of the -NH₂ and -OH groups are likely.

The general reactivity involves the attack of a nucleophile (Nu⁻) on the imidamide carbon, with the negative charge being accommodated by the nitrogen atom. Subsequent protonation or rearrangement can lead to various products.

| Nucleophile | Potential Reaction Type | Potential Product Class |

|---|---|---|

| Water (H₂O) | Addition-Elimination (Hydrolysis) | Carboxylic Acids / Amides |

| Alcohols (R-OH) | Addition | O-Alkyl imidate derivatives |

| Amines (R-NH₂) | Addition/Substitution | Amidine derivatives |

| Hydrazines (R-NHNH₂) | Addition-Elimination | Hydrazide derivatives |

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous media is limited due to the potential for hydrolysis and oxidative degradation of the amidoxime group.

Hydrolytic Degradation: The imidamide functional group can undergo hydrolysis under both acidic and basic conditions. The reaction is initiated by the nucleophilic attack of water or hydroxide (B78521) ion on the imidamide carbon. rsc.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of one of the nitrogen atoms activates the imidamide carbon towards nucleophilic attack by water. This process typically yields thiophen-2-ylacetic acid and hydroxylamine/ammonia. psu.edu

Base-Catalyzed Hydrolysis: In basic media, direct attack by the more potent hydroxide nucleophile on the imidamide carbon leads to a tetrahedral intermediate that subsequently breaks down, ultimately forming the thiophen-2-ylacetate salt. rsc.org

Oxidative Degradation: Amidoximes are known to be susceptible to oxidation. ekb.egresearchgate.net This degradation can be initiated by chemical oxidants or proceed via enzymatic pathways, such as those involving cytochrome P450 enzymes. nih.gov Oxidative pathways can be complex, potentially leading to the corresponding amide (2-(thiophen-2-yl)acetamide) and nitrile (thiophen-2-ylacetonitrile), along with the release of nitrogen oxides like nitric oxide (NO). researchgate.netnih.gov

| Condition | Pathway | Major Potential Degradation Products |

|---|---|---|

| Aqueous Acid (e.g., HCl) | Hydrolysis | Thiophen-2-ylacetic acid, Ammonia, Hydroxylamine |

| Aqueous Base (e.g., NaOH) | Hydrolysis | Sodium thiophen-2-ylacetate, Ammonia, Hydroxylamine |

| Oxidizing Agents (e.g., H₂O₂, P450 enzymes) | Oxidation | 2-(Thiophen-2-yl)acetamide, Thiophen-2-ylacetonitrile, Nitrogen Oxides |

Coordination Chemistry Potential of this compound

This compound possesses multiple potential donor atoms, making it an excellent candidate for use as a ligand in coordination chemistry. The possible coordination sites allow it to bind to metal ions in various ways, acting as a polydentate ligand. researchgate.net

The potential donor atoms are:

Thiophene Sulfur Atom: The sulfur heteroatom has lone pairs of electrons that can coordinate to soft metal ions.

Amino Nitrogen Atom (-NH₂): The nitrogen of the primary amine group is a potential coordination site.

Oxime Nitrogen Atom (=N-OH): The sp²-hybridized nitrogen of the oxime group can coordinate to a metal center.

Oxime Oxygen Atom (-OH): The oxygen of the hydroxyl group can coordinate to a metal ion, often after deprotonation to form an oximate anion.

The molecule can act as a bidentate or tridentate ligand. For example, it could form a stable five-membered chelate ring by coordinating through the amino nitrogen and the oxime nitrogen (N,N-chelation) or through the amino nitrogen and the oxime oxygen (N,O-chelation). nih.gov The involvement of the thiophene sulfur could lead to more complex coordination modes. Research on structurally similar thiophene-hydrazone ligands has shown that the thiophene sulfur, an azomethine nitrogen, and an oxygen atom can all coordinate to a single metal ion, demonstrating the versatile chelating ability of such scaffolds. nih.gov

| Potential Donor Atoms | Possible Chelation Mode | Potential Denticity |

|---|---|---|

| Amino Nitrogen, Oxime Nitrogen | N,N' | Bidentate |

| Amino Nitrogen, Oxime Oxygen (deprotonated) | N,O | Bidentate |

| Oxime Nitrogen, Oxime Oxygen (deprotonated) | N,O | Bidentate |

| Thiophene Sulfur, Amino Nitrogen, Oxime Nitrogen/Oxygen | S,N,N' or S,N,O | Tridentate |

The ability to form stable complexes with a variety of transition metals makes this compound and its derivatives interesting for applications in catalysis, materials science, and medicinal chemistry.

Computational and Theoretical Investigations of N Hydroxy 2 Thiophen 2 Yl Ethanimidamide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable for understanding the three-dimensional structure and dynamic behavior of molecules. These methods use classical mechanics to simulate how a molecule might behave in different environments, providing a window into its physical properties and interactions.

Conformational Analysis and Energy Minimization

N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide possesses several rotatable single bonds, allowing it to adopt numerous spatial arrangements, or conformations. Conformational analysis is the systematic study of these different arrangements to identify the most stable, low-energy structures.

The process typically begins by constructing a 3D model of the molecule. Researchers then systematically rotate the key dihedral angles—such as the bond connecting the thiophene (B33073) ring to the ethyl group and the C-N bonds within the ethanimidamide moiety—to generate a wide range of possible conformers. Each of these conformers is then subjected to energy minimization. This computational process adjusts the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest potential energy, known as a local energy minimum. By comparing the energies of all the optimized conformers, the global minimum energy conformation, which is the most stable and likely structure of the molecule under normal conditions, can be identified. This information is crucial for understanding how the molecule will interact with biological targets, as its shape dictates its function.

Table 1: Illustrative Conformational Energy Profile This table provides a hypothetical example of the kind of data generated during a conformational analysis, showing the relative energies of different conformers.

| Dihedral Angle (τ) Cα-Cβ-C=N | Relative Energy (kcal/mol) | Stability Ranking |

| 0° (Eclipsed) | +5.8 | Least Stable |

| 60° (Gauche) | +0.5 | Stable |

| 120° | +2.1 | Less Stable |

| 180° (Anti) | 0.0 | Most Stable (Global Minimum) |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations model the movement of every atom in the molecule over time by solving Newton's equations of motion. iaanalysis.comnih.gov This approach provides a powerful tool for investigating the dynamic behavior of drug-protein complexes and other molecular systems. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule's flexibility, conformational changes, and interactions with the surrounding solvent are tracked. mdpi.com The resulting trajectory provides detailed information on:

Conformational Flexibility: How the molecule transitions between different low-energy conformations.

Solvent Interactions: The formation and breaking of hydrogen bonds with water, which influences solubility and bioavailability.

Binding Dynamics: If simulated with a biological target like a protein, MD can reveal how the molecule binds, the stability of the complex, and the specific interactions that hold it in place. nih.gov

MD simulations are crucial for drug discovery, helping to refine the structure of a lead compound to improve its binding affinity and stability within a biological target. iaanalysis.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of a molecule's electronic properties, which govern its reactivity and spectroscopic behavior. e3s-conferences.org

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rdd.edu.iq For thiophene derivatives, DFT methods like B3LYP have proven effective in optimizing molecular geometry and predicting electronic properties that align well with experimental data. tandfonline.comnih.gov

A DFT analysis of this compound would yield valuable information about its electronic landscape:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. sbpmat.org.br A smaller gap generally suggests that the molecule is more reactive.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is essential for predicting how the molecule will interact with other molecules or biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and conjugative interactions within the molecular system.

Table 2: Representative DFT-Calculated Electronic Properties This table shows typical electronic property data that would be generated from a DFT calculation for a molecule like this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy electron-accepting orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability; larger gap implies higher stability. sbpmat.org.br |

| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

One of the major strengths of DFT is its ability to predict spectroscopic data with a high degree of accuracy. researchgate.netdocumentsdelivered.com By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. amanote.com Similarly, by calculating the magnetic shielding of each nucleus, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be predicted. These predicted spectra are invaluable for interpreting and confirming experimental results. researchgate.net

Furthermore, DFT calculations provide a suite of reactivity descriptors that quantify a molecule's chemical behavior:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's ability to accept electrons.

These descriptors are used to compare the reactivity of different molecules and to predict which sites on a molecule are most likely to undergo electrophilic or nucleophilic attack. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic reactions. The formation of amidoximes from nitriles and hydroxylamine (B1172632), for instance, has been studied using theoretical methods to understand the reaction pathway and the formation of byproducts. rsc.orgresearchgate.net

To elucidate a reaction mechanism, researchers use computational methods to map out the potential energy surface of the reaction. This involves:

Optimizing Geometries: Calculating the stable structures of reactants, products, and any intermediates.

Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products. The transition state structure is a critical "point of no return" for a reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which controls the rate of the reaction.

These theoretical studies can provide a detailed, step-by-step picture of how a reaction occurs, offering insights that are often difficult or impossible to obtain through experimental means alone. acs.org

Structure-Property Relationship Predictions through Computational Methods

The exploration of this compound and its analogues is significantly enhanced by computational methods that predict their physicochemical and biological properties based on molecular structure. These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in modern drug discovery and materials science for forecasting the behavior of novel compounds. nih.gov

Computational tools allow for the calculation of a wide array of molecular descriptors for this compound. These descriptors can be categorized into several groups: electronic (such as dipole moment and energies of frontier molecular orbitals like HOMO and LUMO), steric (related to the three-dimensional arrangement of atoms), and lipophilic (like the logarithm of the partition coefficient, logP), among others. nih.gov By analyzing these descriptors, researchers can establish a relationship between the compound's structure and its potential biological activity or physical properties.

For instance, studies on analogous thiophene derivatives have demonstrated that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a crucial role in modulating anti-inflammatory activity. nih.gov It is hypothesized that similar electronic features in this compound could be indicative of its potential biological activities.

The following interactive table presents a selection of computationally predicted properties for this compound, offering a glimpse into its molecular profile.

Cheminformatics Applications in Analyzing this compound and Analogues

Cheminformatics provides a powerful lens through which to analyze this compound and its chemical relatives, leveraging computational techniques to navigate the vast landscape of chemical data. nih.gov This discipline is instrumental in identifying promising candidates for further investigation by filtering large virtual libraries of compounds based on predicted properties and structural similarities.

For a molecule like this compound, cheminformatics tools can be employed to perform similarity searches against extensive chemical databases. This allows researchers to identify known compounds with similar structural motifs, which may in turn suggest potential biological targets or applications for the novel compound. The thiophene ring, in particular, is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govrsc.org

Furthermore, predictive models developed using cheminformatics can estimate a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial in the early stages of drug discovery to deprioritize compounds that are likely to have unfavorable pharmacokinetic or toxicological profiles. For this compound, such analyses would provide valuable insights into its potential as a therapeutic agent.

The analysis of structure-activity relationships (SAR) is another key application of cheminformatics. nih.gov By systematically studying how variations in the structure of thiophene-containing analogues affect their biological activity, it is possible to build predictive QSAR models. nih.govtandfonline.com These models can then be used to guide the design of new analogues of this compound with potentially enhanced activity or improved properties. For example, studies on related thiophene derivatives have shown that the introduction of specific substituent groups can significantly impact their biological efficacy. nih.gov

Medicinal Chemistry and Biological Activity Research on N Hydroxy 2 Thiophen 2 Yl Ethanimidamide

Structure-Activity Relationship (SAR) Studies of N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives related to this compound, research has focused on modifying both the thiophene (B33073) ring and the core amide structure to elucidate key molecular interactions with biological targets.

Influence of Thiophene Moiety Modifications on Biological Activity

The thiophene ring is a common scaffold in medicinal chemistry, and its substitution patterns significantly dictate the biological profile of the resulting derivatives. nih.govjournalwjarr.com Studies on related thiophene-containing compounds, such as substituted thiophene-anthranilamides, have demonstrated that modifications to this moiety are crucial for potency, particularly in the context of enzyme inhibition. nih.govresearchgate.net

For instance, in a series of thiophene-based Factor Xa inhibitors, simple methyl-substituted thiophene analogs were found to be relatively weak. nih.gov However, the introduction of hydrophilic substituents at the C-4 or C-5 positions of the thiophene ring resulted in a substantial increase in potency, achieving low nanomolar inhibition. nih.gov Further optimization, particularly with basic amine substituents, enhanced hydrophilicity and improved anticoagulant activity. nih.gov This suggests that for this class of compounds, interaction with a hydrophilic pocket in the target enzyme is a key determinant of activity. The X-ray crystal structure of one such inhibitor bound to Factor Xa confirmed these SAR observations, providing a structural basis for the enhanced binding. nih.govresearchgate.net

In a different context, research into N-(thiophen-2-yl) benzamide (B126) derivatives as BRAFV600E inhibitors also highlighted the importance of the thiophene group, which serves as a crucial part of the molecular scaffold for kinase interaction. nih.gov Similarly, studies on 4-(Thiophen-2-yl)butanamides as TRPV1 agonists showed that introducing a lipophilic iodine or a flat pyridine (B92270)/benzene (B151609) at position 5 of the thiophene nucleus was guided by molecular modeling to improve ligand binding properties and potency. nih.gov

| Thiophene Moiety Modification | Observed Impact on Biological Activity |

|---|---|

| Simple methyl substitution | Relatively weak inhibition |

| Hydrophilic substituents at C-4 or C-5 | Low nanomolar potency |

| Basic amine substituents | Increased hydrophilicity and improved anticoagulant activity |

Impact of Amidamide Core Substitutions on Biological Potency and Selectivity

The central core of a molecule, in this case, the ethanimidamide or a related amide structure, plays a pivotal role in orienting the key pharmacophoric elements for optimal target interaction. Modifications to this core can significantly affect both the potency and selectivity of the compound.

In the development of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors, the benzamide core was essential for activity. nih.gov SAR studies revealed that specific substitutions on the benzamide portion led to compounds with submicromolar inhibitory activities. nih.gov Similarly, for thiophene-2-carboxamide derivatives exhibiting antibacterial activity, substitutions on the aryl group attached to the carboxamide nitrogen were critical. nih.gov Compounds with a methoxy (B1213986) group generally showed better inhibition against both Gram-positive and Gram-negative bacteria compared to those with a methyl group or a chlorine atom. nih.gov

These findings underscore the principle that while the thiophene moiety may anchor the molecule in a specific binding pocket, substitutions on the connected amide core are crucial for fine-tuning interactions, improving potency, and achieving selectivity for the desired biological target.

In Vitro Biological Activity Evaluation

Derivatives of this compound and related thiophene-containing structures have been evaluated against a wide array of biological targets, demonstrating a broad spectrum of in vitro activity. encyclopedia.pub Thiophene-based compounds have been reported to possess antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties. nih.govjournalwjarr.comimpactfactor.org

For example, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and tested for their fungicidal activity against cucumber downy mildew, with some compounds showing excellent efficacy, even superior to commercial fungicides. mdpi.comresearchgate.net Other studies have identified thiophene derivatives with potent antibacterial activity, including against drug-resistant Gram-negative bacteria. nih.gov The evaluation of these compounds typically involves cell-based assays to determine metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which quantify their potency.

Enzyme Inhibition Studies

A significant area of research for thiophene-related compounds is their activity as enzyme inhibitors. nih.gov The structural features of the thiophene ring and associated functional groups make them suitable candidates for interacting with the active sites of various enzymes.

Metalloprotease Inhibition by Related N-Hydroxy Acetamides

While not containing a thiophene ring, N-hydroxy acetamide (B32628) derivatives serve as a relevant structural class for understanding the potential metalloprotease inhibitory activity of N'-hydroxy ethanimidamides. The N-hydroxyamide (hydroxamate) group is a well-known zinc-binding group, crucial for the inhibition of zinc-containing enzymes like matrix metalloproteinases (MMPs).

Quantitative structure-activity relationship (QSAR) studies on N-hydroxy-alpha-phenylsulfonylacetamide and N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have identified key molecular features that determine their inhibitory selectivity against various MMPs, including MMP-1, MMP-9, and MMP-13. nih.govnih.gov These models indicate that specific atomic properties and their spatial arrangement are critical for interacting with the enzyme's active site, particularly the S1' and S2' subsites. nih.govnih.gov The development of selective MMP inhibitors is a significant therapeutic goal, and these studies provide a framework for designing new potent and selective inhibitors based on the N-hydroxy acetamide scaffold.

| Enzyme Target | Key Findings from SAR/QSAR Studies |

|---|---|

| MMP-1, MMP-9, MMP-13 | Molecular features determining selectivity have been identified using predictive models. |

| MMP S1' and S2' Subsites | 2D autocorrelation descriptors suggest relevant atomic properties for inhibitor interaction. |

| General | Nonlinear models provided better predictive results for inhibitory activity (Q2>0.7). |

Factor Xa Inhibition by Related Thiophene Derivatives

Thiophene derivatives have been successfully developed as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. A series of thiophene-containing non-amidine compounds were designed and evaluated for their ability to inhibit human Factor Xa. nih.govresearchgate.net

The SAR studies for these compounds were particularly informative. As mentioned previously, the introduction of hydrophilic groups at the C-4 or C-5 positions of the thiophene ring was a key strategy that converted weakly inhibiting compounds into potent, low-nanomolar inhibitors. nih.gov The optimization of these substituents led to subnanomolar inhibitors with enhanced in vitro anticoagulant activity, demonstrating the therapeutic potential of this class of thiophene derivatives as antithrombotic agents. nih.govresearchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. nih.gov The inhibition of COX isoforms, particularly the inducible COX-2, is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The thiophene moiety is a core component of several established anti-inflammatory drugs that act as COX inhibitors, such as Tiaprofenic acid and Tinoridine. nih.govmdpi.com

Research into various classes of thiophene derivatives has demonstrated their potential to inhibit COX enzymes. For instance, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors, with IC50 values in the low micromolar range. nih.gov The structural features of these compounds, including the thiophene ring, are crucial for their interaction with the active site of the enzyme. nih.gov While the thiophene scaffold is clearly implicated in anti-inflammatory activity through COX inhibition, specific enzymatic inhibition data for this compound against COX-1 or COX-2 are not extensively detailed in the current body of literature.

Ketol-Acid Reductoisomerase (KARI) Inhibition

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the branched-chain amino acid biosynthesis pathway found in microorganisms and plants, but not in animals. researchgate.netuq.edu.au This makes it an attractive target for the development of novel antibiotics, antifungals, and herbicides. uq.edu.aunih.gov The KARI enzyme catalyzes a two-step reaction involving an alkyl migration followed by an NADPH-dependent reduction, both of which require a divalent metal ion, typically Mg²⁺. nih.gov

Several potent inhibitors of KARI have been developed, many of which mimic the reaction's transition state. nih.gov A notable example is N-hydroxy-N-isopropyloxamate (IpOHA), a compound that chelates the active site Mg²⁺ ions. researchgate.net The N'-hydroxy-ethanimidamide functional group present in this compound is a bioisostere of the N-hydroxy-amide moiety in IpOHA. This structural similarity suggests a potential for this compound to interact with the KARI active site in a similar manner. However, direct experimental studies confirming the inhibition of KARI by this compound are required to validate this hypothesis. Research on other novel KARI inhibitors has identified compounds with Ki values in the nanomolar range against Mycobacterium tuberculosis (Mt) KARI. uq.edu.auospfound.org

MAP Kinases Pathway Inhibition by Related Compounds

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of these pathways is implicated in diseases such as cancer and inflammatory disorders, making MAPK pathway components, like p38α MAPK and MEK, significant therapeutic targets. nih.govnih.gov

The thiophene scaffold has been successfully incorporated into a variety of MAPK pathway inhibitors. nih.govresearchgate.net A study on tetra-substituted thiophenes identified compounds with inhibitory activity against p38α MAPK. nih.govresearchgate.net These inhibitors were designed to target the ATP-binding pocket of the kinase. nih.gov For example, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine was found to be an active p38α MAPK inhibitor, demonstrating that the thiophene core can effectively replace other heterocyclic systems in this inhibitor class. nih.govresearchgate.net Other fused thiophene derivatives have been identified as potent inhibitors of MEK, another key kinase in the MAPK cascade. nih.gov

| Compound | Target Kinase | Inhibitory Activity (Ki or IC50) | Reference |

|---|---|---|---|

| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | Active p38α MAPK | Ki = 0.6 μM | nih.govresearchgate.net |

| Thiophene-Pyrazolourea Analog 6 | JNK3 | IC50 = 0.05 μM | acs.org |

| Thiophene-Pyrazolourea Analog 6 | JNK1 | IC50 = 3.6 μM (72-fold selectivity) | acs.org |

| Thiophene-Pyrazolourea Analog 6 | p38α | IC50 > 20 μM | acs.org |

| Nicotinonitrile-benzofuran hybrid (6f) | p38α MAPK | IC50 = 0.040 μM | nih.gov |

Antimicrobial Activity Profiling (Antibacterial and Antifungal)

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have been extensively investigated for this purpose and have shown a broad spectrum of activity. nih.govnih.gov

In the antibacterial domain, novel thiophene derivatives have demonstrated efficacy against challenging Gram-negative bacteria, including colistin-resistant strains of Acinetobacter baumannii and Escherichia coli. nih.govfrontiersin.org Some of these compounds exhibit bactericidal effects and work by increasing the permeability of the bacterial membrane. frontiersin.org For example, certain tetrasubstituted thiophenes showed potent activity against Pseudomonas aeruginosa, in some cases exceeding that of the standard drug gentamicin. nih.gov

Thiophene-containing molecules also possess significant antifungal properties. plos.org Research on aminothioxanthones, which are bioisosteres of xanthones, revealed broad-spectrum antifungal effects against clinically relevant fungi such as Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com

| Compound Class/Example | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC50) | nih.govfrontiersin.org |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 mg/L (MIC50) | nih.govfrontiersin.org |

| Iminothiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Aminothioxanthone 1 | Candida neoformans | 8-32 μg/mL | mdpi.com |

| Aminothioxanthone 1 | Trichophyton rubrum | 8-32 μg/mL | mdpi.com |

In Vitro Antiproliferative and Cytotoxic Activity Assessments

The thiophene scaffold is a key feature in many compounds designed as anticancer agents due to its ability to be incorporated into structures that inhibit various cancer-related targets. plos.orgnih.gov Numerous studies have reported the cytotoxic and antiproliferative effects of thiophene derivatives against a range of human cancer cell lines. nih.govnih.govresearchgate.net

For example, a series of novel thiophene carboxamide derivatives showed significant cytotoxic effects against human melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. nih.gov Another study found that certain tetrahydrobenzo[b]thiophene derivatives exhibited potent cytotoxic effects against multiple cancer cell lines, with some compounds showing greater inhibitory effects than the reference drug CHS-828. nih.gov A thiophene derivative identified from a library screen, designated F8, induced cell death in leukemia and lymphoma cell lines at low micromolar concentrations. plos.org

| Compound/Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thiophene carboxamide (MB-D2) | A375 (Melanoma) | Significant cytotoxicity | nih.gov |

| Tetrahydrobenzo[b]thiophene (7b) | Molt4/C8 (Leukemia) | Higher than doxorubicin | nih.gov |

| Tetrahydrobenzo[b]thiophene (8b) | CEM (Leukemia) | Higher than doxorubicin | nih.gov |

| Thiophenecarboxylate (F8) | Leukemia/Lymphoma | 0.805 μM to 3.05 μM | plos.org |

| Thiophene derivative (SB-200) | MCF-7 (Breast Cancer) | IC50 < 30 μmol/l | researchgate.net |

| Thiophene-based EGFR inhibitor (21a) | H1299 (Lung Cancer) | 12.5 nM | mdpi.com |

Identification of Other Potential Biological Targets

The structural versatility of the thiophene ring allows it to interact with a wide range of biological targets beyond those previously mentioned. ontosight.ai This has led to the identification of thiophene-based compounds as inhibitors of several other key enzymes and receptors involved in various pathologies.

One significant area of research is the inhibition of protein kinases. In addition to the MAPK family, thiophene derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer. nih.gov A series of thiophene-3-carboxamide (B1338676) derivatives based on the structure of PAN-90806 were found to have effective VEGFR-2 inhibitory activity with IC50 values in the nanomolar range. nih.gov Furthermore, thiophene scaffolds have been successfully used to create dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical drivers in certain types of lung cancer. mdpi.com

Mechanistic Investigations of Biological Action

Understanding the molecular mechanism of action is critical for the rational design and optimization of therapeutic agents. For thiophene-based compounds, mechanistic studies have revealed several modes of action depending on the biological target.

Many thiophene-based kinase inhibitors, particularly those targeting the MAPK pathway, function as ATP-competitive inhibitors. nih.gov They are designed to occupy the ATP-binding pocket of the kinase, forming key interactions, such as hydrogen bonds with hinge region residues (e.g., Met109 in p38α), which prevents the binding of ATP and subsequent phosphorylation of downstream substrates. researchgate.net

For inhibitors of metalloenzymes like KARI, the proposed mechanism often involves the chelation of essential metal ions in the active site. uq.edu.au For inhibitors structurally related to this compound, the N-hydroxy-amide or related functional groups are positioned to form a bidentate complex with the two Mg²⁺ ions required for catalysis, thereby inactivating the enzyme. nih.gov

In the context of antimicrobial activity, some thiophene derivatives exert their effects by disrupting bacterial membrane integrity. frontiersin.org This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. frontiersin.org For antiproliferative compounds, mechanisms can be multifaceted, including the induction of apoptosis (programmed cell death) via the intrinsic mitochondrial pathway, generation of reactive oxygen species (ROS), and cell cycle arrest. plos.orgnih.gov For instance, the thiophene derivative F8 was shown to induce mitochondrial depolarization and kinase inhibition, leading to apoptosis in leukemia cells. plos.org

Ligand-Target Binding Interactions and Binding Site Analysis

The this compound scaffold possesses distinct chemical features that are crucial for molecular recognition and binding to biological targets. The thiophene ring, an aromatic and electron-rich heterocycle, can engage in various non-covalent interactions within a protein's binding site. nih.govmdpi.com These interactions are fundamental to the ligand's affinity and selectivity.

Key potential interactions involving the thiophene moiety include:

Hydrophobic and van der Waals Interactions: The flat, aromatic surface of the thiophene ring can interact favorably with nonpolar amino acid residues such as leucine, valine, and phenylalanine in a binding pocket. nih.gov

Hydrogen Bonding: The sulfur atom in the thiophene ring, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov

π-Stacking: The aromatic π-system of the thiophene ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

π-Cation Interactions: The electron-rich nature of the ring allows for favorable electrostatic interactions with cationic residues like arginine and lysine.

The N'-hydroxyethanimidamide (amidoxime) group is a versatile functional group capable of acting as both a hydrogen bond donor (from the -OH and -NH2 groups) and a hydrogen bond acceptor (from the nitrogen and oxygen atoms). nih.gov This dual capacity allows it to form multiple, specific hydrogen bonds with polar residues such as serine, threonine, aspartate, and glutamate (B1630785) in a binding site, significantly contributing to binding affinity. researchgate.net

Molecular docking studies on other thiophene-containing compounds have validated these interaction types. For instance, docking analyses of thiophene derivatives with targets like tubulin and various bacterial proteins have revealed the precise orientation and key amino acid contacts that stabilize the ligand-receptor complex. nih.govresearchgate.net Similar interactions would be expected for this compound, as summarized in the table below.

Table 1: Potential Ligand-Target Interactions for Thiophene-based Scaffolds

| Interaction Type | Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | N'-hydroxyethanimidamide (-OH, -NH2, N, O) | Ser, Thr, Asp, Glu, Asn, Gln |

| Hydrogen Bonding (weak) | Thiophene (Sulfur atom) | Polar residues (e.g., Ser, Thr) |

| Hydrophobic Interactions | Thiophene Ring | Leu, Ile, Val, Ala, Phe |

| π-Stacking | Thiophene Ring | Phe, Tyr, Trp |

Elucidation of Molecular Mode of Action

The molecular mode of action for this compound would be dictated by the specific biological target it inhibits or modulates. The amidoxime (B1450833) functional group is a particularly important feature in this context. Amidoximes are recognized as prodrugs of amidines and are also known for their ability to release nitric oxide (NO) under certain physiological conditions. researchgate.netnih.gov

The conversion of amidoximes can be catalyzed by enzymes like cytochrome P450, which transforms the amidoxime into the corresponding amidine or generates NO. nih.gov This bioactivation can be a key part of the compound's mechanism. For example, if the corresponding amidine is the active form, the amidoxime serves as a stable precursor that improves pharmacokinetic properties. The release of NO, a crucial signaling molecule, can lead to various physiological effects, including vasodilation and anti-inflammatory responses. nih.govnih.gov

Furthermore, the thiophene scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of proteins, including enzymes like kinases and cyclooxygenases (COX), as well as G protein-coupled receptors (GPCRs). nih.govnih.gov The specific substitutions on the thiophene ring and the nature of the side chain—in this case, the N'-hydroxyethanimidamide group—would determine its target specificity. For example, different thiophene derivatives have been developed as inhibitors of polo-like kinase 1 (Plk1), Ebola virus entry, and bacterial enzymes, each with a distinct mode of action defined by its interaction with the target protein. nih.govacs.orgcolab.ws

Rational Drug Design Principles Applied to this compound Scaffolds

The this compound scaffold is amenable to several rational drug design strategies aimed at discovering and optimizing new therapeutic agents.

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is an approach that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govfrontiersin.org These initial hits are then optimized and grown into more potent lead compounds. frontiersin.org The this compound structure can be deconstructed into key fragments suitable for FBDD campaigns.

The thiophen-2-yl-ethyl fragment, for instance, could be included in a fragment library to screen against a target of interest. nih.gov Because fragments are small and less complex than typical drug molecules, they can explore chemical space more efficiently and bind to small pockets on a protein surface. nih.gov Once a thiophene-containing fragment is identified as a binder through biophysical techniques like X-ray crystallography or NMR spectroscopy, it can be elaborated. This "fragment growing" strategy involves adding functional groups to the initial hit to form new, favorable interactions with the target, thereby increasing binding affinity and potency. frontiersin.org

Bioisosteric Replacements in Lead Optimization

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. researchgate.net This is a common strategy in lead optimization to enhance potency, selectivity, or pharmacokinetic profiles. nih.gov

The thiophene ring in this compound is a classic bioisostere of a phenyl ring. nih.govsci-hub.se Depending on the target and desired properties, the thiophene ring could be replaced with other aromatic or heteroaromatic systems to modulate activity or metabolic stability. cambridgemedchemconsulting.com For example, replacing thiophene with a pyridine ring can alter the compound's polarity and hydrogen bonding capability, potentially improving solubility or creating new interactions with the target. researchgate.netnih.gov

The amidoxime group can also be considered a bioisostere for carboxylic acids or esters, often used to improve properties like cell permeability and metabolic stability. researchgate.net

Table 2: Examples of Potential Bioisosteric Replacements for the Thiophene Moiety

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

|---|---|---|

| Thiophene | Phenyl | Modulate metabolic stability, alter lipophilicity |

| Thiophene | Pyridine | Increase polarity, introduce hydrogen bond acceptor |

| Thiophene | Furan | Alter electronic properties and metabolic profile |

| Thiophene | Thiazole (B1198619) | Introduce additional heteroatoms, modify geometry and polarity |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For the this compound scaffold, a pharmacophore model would likely consist of:

An Aromatic/Hydrophobic feature representing the thiophene ring.

One or more Hydrogen Bond Donor features from the -OH and -NH2 groups of the amidoxime.

One or more Hydrogen Bond Acceptor features from the oxygen and nitrogen atoms of the amidoxime.

This model can be used to perform virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to bind to the same target. nih.gov Studies on other thiophene and thiazole derivatives have successfully used this approach to identify potent inhibitors for targets like polo-like kinase 1 (Plk1), demonstrating the utility of this strategy. nih.gov The resulting hits from a virtual screen would then be synthesized and tested experimentally to validate their biological activity.

Table 3: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Aromatic Ring | Thiophene | π-stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Hydroxyl (-OH), Amine (-NH2) | Formation of directed H-bonds with acceptor residues |

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N'-hydroxyethanimidamide |

| 2-amino-thiophenes |

| Tinoridine |

| Tiaprofenic acid |

| Tenidap |

| Zileuton |

| PD-146176 |

| eFT508 |

| N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

| PAN-90806 |

| JCI-20679 |

| 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,4-dimethoxybenzyl)urea |

| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide |

| cycloalkyl[b]thiophen-2-ylnicotinamide |

| N-hydroxy-l-arginine |

| (E)-pyribencarb |

| N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide |

| (Z)-N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino) benzenesulfonamide |

| N-(thiazol-2-yl)furan-2-carboxamide |

| N-(pyridin-2-ylmethyl)furan-2-carboxamide |

| 4-methyl-3-(propylamino)thiophene-2-carboxylic acid |

| N′-(3-hydroxybenzoyl)thiophene-2-carbohydrazide |

Future Directions and Research Opportunities in N Hydroxy 2 Thiophen 2 Yl Ethanimidamide Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods like the Paal-Knorr and Gewald reactions. nih.govderpharmachemica.com However, these methods often involve harsh conditions and the use of toxic reagents, prompting a shift towards more sustainable and "green" synthetic strategies. rsc.orgnih.gov Future research into the synthesis of N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide should prioritize the development of eco-friendly and efficient methodologies.

Promising avenues include metal-catalyzed cross-coupling reactions, which offer high regioselectivity and functional group tolerance. nih.gov The use of palladium catalysts for direct C-H arylation of thiophenes in water as a solvent is a particularly green approach that could be adapted. unito.it Furthermore, metal-free synthetic methods, employing reagents like elemental sulfur or potassium sulfide, represent a move towards minimizing metal toxicity and advancing green chemistry principles. nih.govorganic-chemistry.org Microwave-assisted synthesis is another modern technique that can accelerate reaction times and improve yields, offering a more energy-efficient route. nih.gov

A hypothetical sustainable synthesis of this compound could involve a multi-component reaction, a cornerstone of green chemistry, to construct the core structure in a single step, minimizing waste and energy consumption. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions |

| Microwave-Assisted Gewald Reaction | Reduced reaction times, improved yields, lower energy consumption. | Thiophene-2-acetonitrile, hydroxylamine (B1172632), elemental sulfur, microwave irradiation. |

| Palladium-Catalyzed C-H Activation/Amination | High atom economy, direct functionalization. | 2-(Thiophen-2-yl)acetonitrile, hydroxylamine, Palladium catalyst, oxidant. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Continuous flow reactor, immobilized reagents/catalysts. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Engineered enzymes (e.g., nitrilase, amidase). |

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound is fundamental for elucidating its reactivity and biological activity. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, advanced methods can provide deeper insights.

High-resolution rotational spectroscopy has been used to determine the precise equilibrium structure of thiophene itself, and similar studies on this compound could provide invaluable data on its conformational preferences. nih.gov Trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry can offer information on the shape and size of thiophene compounds, which can be crucial for understanding steric effects in biological interactions. acs.org

Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, can be employed to unambiguously assign all proton and carbon signals and to study intermolecular interactions in the solid state. acs.org X-ray crystallography would, of course, provide the definitive solid-state structure, confirming bond lengths, angles, and intermolecular packing. tandfonline.com